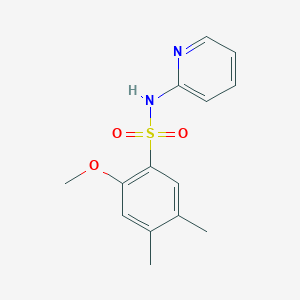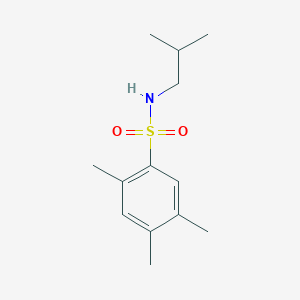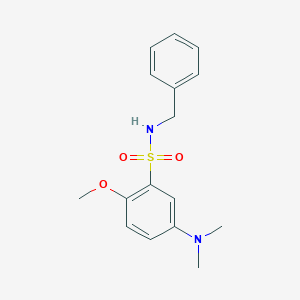
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide, also known as W-7, is a widely used chemical compound in scientific research. It is a potent inhibitor of calmodulin, a calcium-binding protein that regulates various cellular processes. W-7 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mechanism of Action
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide acts as a competitive inhibitor of calmodulin by binding to its hydrophobic pocket. This prevents calmodulin from binding to its target proteins, thereby inhibiting their activity. This compound has been shown to inhibit the activity of several calmodulin-dependent enzymes, including calmodulin-dependent protein kinase II (CaMKII) and myosin light chain kinase (MLCK).
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as acetylcholine and glutamate, as well as the activity of ion channels such as the L-type calcium channel. This compound has also been shown to inhibit the activity of CaMKII, which is involved in the regulation of synaptic plasticity and memory formation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide in lab experiments is its high potency and selectivity for calmodulin. This allows researchers to specifically target calmodulin-dependent processes without affecting other cellular processes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide. One area of interest is the development of more potent and selective calmodulin inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of calmodulin in various diseases, such as Alzheimer's disease and cancer, and the potential therapeutic applications of calmodulin inhibitors in these diseases. Finally, the development of new methods for delivering this compound to specific tissues or cells could also be an area of future research.
Synthesis Methods
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide can be synthesized by reacting 4-chloro-1-naphthalenesulfonamide with pentyloxymagnesium bromide, followed by treatment with ethyl iodide. The resulting product is then purified by recrystallization.
Scientific Research Applications
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide has been used in various scientific research applications, including studies on cell signaling, ion channels, and neurotransmitter release. It has also been used to investigate the role of calmodulin in muscle contraction and relaxation, as well as in the regulation of gene expression.
properties
Molecular Formula |
C17H23NO3S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-ethyl-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-3-5-8-13-21-16-11-12-17(22(19,20)18-4-2)15-10-7-6-9-14(15)16/h6-7,9-12,18H,3-5,8,13H2,1-2H3 |
InChI Key |
XJDIFHHGCPLCJT-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)

